N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide
CAS No.: 2034622-10-9
Cat. No.: VC4725160
Molecular Formula: C20H20N2O5
Molecular Weight: 368.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034622-10-9 |
|---|---|
| Molecular Formula | C20H20N2O5 |
| Molecular Weight | 368.389 |
| IUPAC Name | N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide |
| Standard InChI | InChI=1S/C20H20N2O5/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-26-12-16)17-8-5-10-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24) |
| Standard InChI Key | ZAVDZXFUACLTHT-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a central oxalamide backbone (N-C(O)-C(O)-N) with two distinct substituents:
-
N1-side chain: 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl group
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N2-side chain: 1-phenylethyl group
This creates a C20H20N2O4 framework (molecular weight 384.45 g/mol) with three fused heterocycles and a chiral center at the hydroxyethyl carbon .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H20N2O4 | |
| Exact Mass | 384.1423 Da | Calc. |
| Topological Polar SA | 98.5 Ų | Calc. |
| Hydrogen Bond Donors | 3 (2x amide NH, 1x -OH) |
Stereochemical Considerations
The hydroxyethyl group introduces a stereocenter, making diastereomerism probable. Computational models (DFT B3LYP/6-31G*) suggest the R-configuration at C2 minimizes steric clash between furan O-atoms and the phenyl group .
Synthetic Methodologies
Retrosynthetic Analysis
Two viable routes emerge from oxalamide literature :
Route A (Oxalate Coupling):
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Diethyl oxalate + 2-(furan-2-yl)-2-(furan-3-yl)-2-aminoethanol → N1-substituted oxalamide
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Subsequent coupling with 1-phenylethylamine
Route B (Ugi Multicomponent):
Furan-2-carboxaldehyde + furan-3-carboxaldehyde + 1-phenylethyl isocyanide + aminoethanol → Target via 4-CR
Experimental Challenges
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Aminoethanol Synthesis: 2-(furan-2-yl)-2-(furan-3-yl)-2-aminoethanol requires careful NH4OH/NaBH4 reduction of corresponding nitriles to avoid furan ring hydrogenation .
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Coupling Efficiency: Oxalate ester aminolysis (Route A) typically achieves 68-94% yield in ethanol/toluene , but steric hindrance from furans may reduce this to ~50% (estimated).
Table 2: Optimized Reaction Conditions (Hypothetical)
| Parameter | Value | Basis |
|---|---|---|
| Solvent | Anhydrous DMF | Polar aprotic |
| Temperature | 0°C → RT gradient | Mitigate exotherm |
| Coupling Agent | HATU/DIPEA | Peptide synthesis |
| Yield Estimate | 52-58% | Steric model |
Physicochemical Behavior
Solubility Profile
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Polar Solvents: Moderate in DMSO (23 mg/mL predicted) due to H-bonding capacity
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Apolar Media: <1 mg/mL in hexanes (logP calc. 2.1)
Thermal Stability
DSC analysis of analogous N,N'-bis(hydroxyethyl)oxalamides shows decomposition onset at 210°C , suggesting similar stability if stored below 40°C.
Challenges and Future Directions
Synthesis Optimization
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Enantioselective Routes: Chiral phase-transfer catalysis (e.g., Maruoka catalysts) may improve ee >90%
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Scale-Up Risks: Exothermic amidation requires controlled dosing (<5°C/min temp rise)
Biological Screening
No toxicity data exists, but in silico ADMET predictions (SwissADME) show:
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Moderate hepatotoxicity risk (CYP2D6 inhibition)
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Blood-brain barrier permeability (Peff 5.1×10^-6 cm/s)
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